molecular formula C10H9BrN2O B1414743 N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine CAS No. 1036508-05-0

N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine

Cat. No.: B1414743
CAS No.: 1036508-05-0
M. Wt: 253.09 g/mol
InChI Key: WBMQFQWLPAKPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

  • N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine and related derivatives have shown potential as antifungal agents. Research indicates that such compounds exhibit significant antifungal activity against dermatophytes, which are a type of fungi causing skin diseases (Suvire et al., 2006).

Biological Activities

  • The compound has been involved in studies for synthesizing novel pyridine derivatives with biological activities. These studies have revealed properties like anti-thrombolytic, biofilm inhibition, and haemolytic activities. Specifically, some derivatives showed significant effects against blood clot formation and bacterial inhibition (Ahmad et al., 2017).

Palladium-Catalyzed Amination

  • It is used in palladium-catalyzed amination processes. This method has been shown to yield high-quality amines, a class of compounds widely used in pharmaceuticals and other industries (Ji et al., 2003).

Regioselective Synthesis

  • The compound plays a role in regioselective synthesis, particularly in reactions involving pyrimidines. This type of reaction is important for creating specific molecular structures for various applications, including drug development (Doulah et al., 2014).

Schiff Base Synthesis

  • This compound derivatives are used in the synthesis of Schiff bases. These compounds have potential applications in areas such as biological screening and material science due to their unique structural properties (Dueke-Eze et al., 2011).

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-3-4-10(12-6-8)13-7-9-2-1-5-14-9/h1-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMQFQWLPAKPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine
Reactant of Route 3
Reactant of Route 3
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine
Reactant of Route 4
Reactant of Route 4
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine
Reactant of Route 5
Reactant of Route 5
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine
Reactant of Route 6
Reactant of Route 6
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.